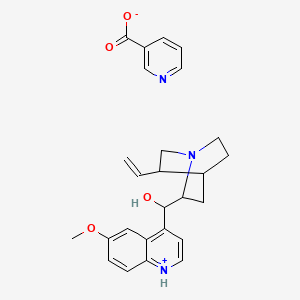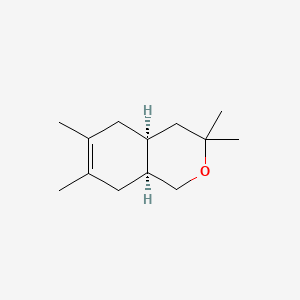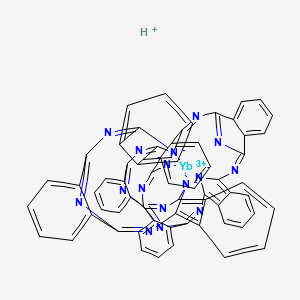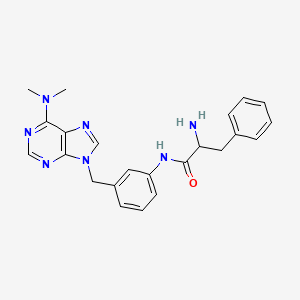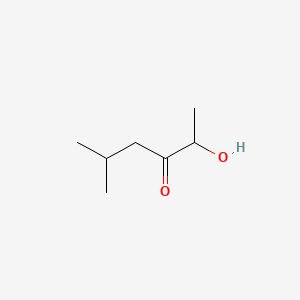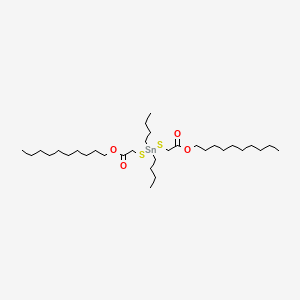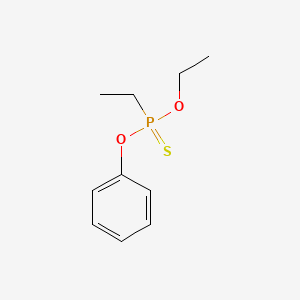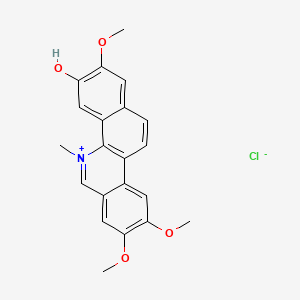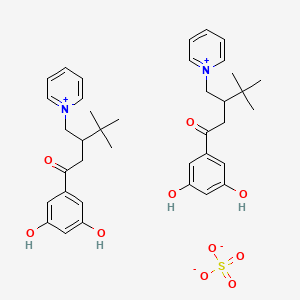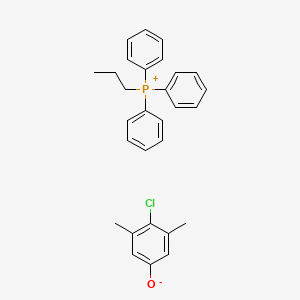
N,N,N-Trimethylmethanaminium dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylmethanaminium dimethyl phosphate is a quaternary ammonium compound. It is known for its role in various chemical reactions and applications in different fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a methanaminium group, paired with a dimethyl phosphate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylmethanaminium dimethyl phosphate typically involves the reaction of trimethylamine with dimethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Trimethylamine and dimethyl phosphate.
Reaction Conditions: The reaction is usually conducted in an aqueous or methanolic solution at room temperature.
Procedure: Trimethylamine is added to a solution of dimethyl phosphate, and the mixture is stirred until the reaction is complete. The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylmethanaminium dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution can produce various substituted ammonium salts.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylmethanaminium dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biomolecules.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which N,N,N-Trimethylmethanaminium dimethyl phosphate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The dimethyl phosphate group can also participate in hydrogen bonding, stabilizing the compound in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar properties but different applications.
N,N’-Dimethylethylenediamine: A related compound with two secondary amine groups, used in different chemical reactions.
Uniqueness
N,N,N-Trimethylmethanaminium dimethyl phosphate is unique due to its specific structure and the presence of both the trimethylammonium and dimethyl phosphate groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
756-77-4 |
|---|---|
Fórmula molecular |
C6H18NO4P |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
dimethyl phosphate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H7O4P/c1-5(2,3)4;1-5-7(3,4)6-2/h1-4H3;1-2H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
ZUTDMCQPJTZWDJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C.COP(=O)([O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


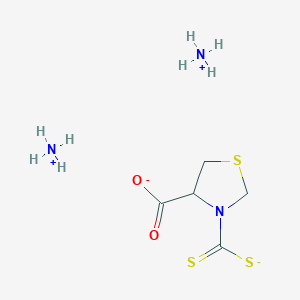
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
